molecular formula C7H4Cl2N2O2S B2892344 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2137648-42-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B2892344
CAS No.: 2137648-42-9
M. Wt: 251.08
InChI Key: FQCWCGBYUHIURW-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2137648-42-9) is a versatile chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound features a pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged scaffold known for its ability to mimic purine bases, which allows it to act as a potent kinase inhibitor by forming hydrogen bonds with the hinge region of protein kinases . The reactive sulfonyl chloride group at the 3-position enables facile synthesis of diverse sulfonamide derivatives, a prominent pharmacophore in drug discovery . Its primary research value lies in the creation of targeted molecular therapies. Recent studies highlight the design and synthesis of novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues for in-vitro anticancer activity against challenging cell lines, including breast cancer (MCF-7) and lung cancer (A549) . Furthermore, related pyrrolopyridine sulfonamide compounds have demonstrated promising activity as BRAF V600E kinase inhibitors, showing efficacy against melanoma, ovarian, and renal cancer cell lines in preclinical models . This reagent is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWCGBYUHIURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can affect various cellular pathways and processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend on substituent type and position. Below is a comparative analysis:

Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride 5-Cl, 3-SO₂Cl C₇H₄Cl₂N₂O₂S 251.09 Precursor for kinase inhibitors
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl C₇H₄BrClN₂ 233.78 Intermediate for functionalization
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 226.62 Ester derivative for conjugation
5-Aryl-3-nitro-pyrrolo[2,3-b]pyridines 5-Aryl, 3-NO₂ Variable Variable Reduced to amines for drug scaffolds
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl C₁₃H₁₅N₂ 199.27 Cross-coupling product for C–C bonds

Biological Activity

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group, facilitates various chemical reactions, making it a valuable building block in drug development.

  • Molecular Formula : C7H4Cl2N2O2S
  • Molecular Weight : 227.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, affecting various cellular pathways. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamide derivatives that can target specific biological processes.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 5-chloro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed promising results against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells.

CompoundCell Line TestedIC50 (µM)Notes
Compound AOvarian Cancer<10Moderate cytotoxicity
Compound BBreast Cancer<15Limited toxicity
Compound CCardiac Cells>30Non-toxic

Antimycobacterial Activity

The compound also shows potential as an antimycobacterial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. The mechanism often involves targeting key enzymes in the bacterial fatty acid synthesis pathway.

DerivativeMIC90 (µM)Activity Level
Derivative D<0.15High
Derivative E3.13Moderate
Derivative F>160Low

Antiviral Properties

Emerging research suggests antiviral properties against respiratory syncytial virus (RSV). Derivatives have been evaluated for their ability to inhibit viral replication in vitro, demonstrating good activity across multiple strains.

Study 1: Anticancer Efficacy

In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their anticancer efficacy. The most potent compound demonstrated an IC50 value of less than 10 µM against ovarian cancer cells, indicating strong cytotoxicity.

Study 2: Antimycobacterial Activity

A separate investigation focused on the antimycobacterial activity of pyrrolo[2,3-b]pyridine derivatives. The study highlighted that compounds with specific functional groups exhibited MIC values lower than those of traditional antibiotics like isoniazid.

Study 3: Antiviral Potential

Research published in Pharmaceutical Research explored the antiviral potential of derivatives against RSV. Compounds were tested for cytopathic effects and showed promising results in inhibiting viral replication while maintaining acceptable solubility and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, and how can purity be optimized?

  • Methodology :

  • Regioselective halogenation : Use bromine or chlorine sources under controlled conditions to ensure substitution at the 5-position. Han et al. (2017) achieved >90% regioselectivity for 5-bromo-4-chloro-3-nitro-7-azaindole using HNO₃/H₂SO₄ and Br₂ .

  • Sulfonylation : Introduce the sulfonyl chloride group via reaction with chlorosulfonic acid or SO₂Cl₂. Stokes et al. (2013) demonstrated sulfonylation of pyrrolo[2,3-b]pyridine derivatives under anhydrous conditions at 0–5°C .

  • Purity optimization : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) improves purity.

    • Key Data :
StepYield (%)Purity (%)ConditionsReference
Halogenation85–90>95HNO₃/H₂SO₄, Br₂, 0°C
Sulfonylation70–75>90SO₂Cl₂, DCM, 0°C

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The pyrrolo[2,3-b]pyridine core shows characteristic aromatic protons at δ 7.5–8.5 ppm .

  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 291.5 for C₇H₄Cl₂N₂O₂S).

  • X-ray Crystallography : Resolves bond lengths and angles. Kozanecka-Okupnik et al. (2023) reported a dihedral angle of 3.7° between the pyrrolo and pyridine rings in a derivative .

    • Key Data :
TechniqueKey ObservationsReference
X-rayBond length: C-Cl = 1.73 Å, C-S = 1.76 Å
¹H NMRH-3 (sulfonyl): δ 8.2 ppm (singlet)

Advanced Research Questions

Q. How can researchers address low yields during sulfonyl chloride formation in the final synthetic step?

  • Methodology :

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution. Brumsted et al. (2012) achieved >80% yield in sulfonamide formation using ZnCl₂ .

  • Temperature control : Maintain reaction temperature below 10°C to prevent decomposition.

  • In situ generation : Generate SO₂Cl₂ from ClSO₃H and PCl₅ to improve reactivity .

    • Contradictions :
  • Han et al. (2017) reported lower yields (60–70%) without catalysts, while Brumsted et al. (2012) achieved higher yields with ZnCl₂ .

Q. How can structural modifications of this compound enhance its kinase inhibitory activity?

  • Methodology :

  • Substitution at the 1-position : Introduce aryl sulfonyl groups (e.g., phenylsulfonyl) to improve binding affinity. Stokes et al. (2013) showed that 1-(phenylsulfonyl) derivatives exhibit potent kinase inhibition (IC₅₀ = 12 nM) .

  • Functionalization at the 3-position : Replace sulfonyl chloride with sulfonamide groups for better solubility.

    • Key Data :
DerivativeTarget KinaseIC₅₀ (nM)Reference
1-PhenylsulfonylJAK212
3-SulfonamideEGFR45

Q. How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.

  • Structural analogs : Compare activities of 5-chloro vs. 5-fluoro derivatives. shows 5-fluoro-3-iodo derivatives exhibit 3x higher potency against tyrosine kinases .

  • Computational modeling : Perform docking studies to correlate substituent effects with binding energy.

    • Contradictions :
  • 5-Chloro derivatives in show moderate activity (IC₅₀ = 50–100 nM), while 5-fluoro derivatives in achieve IC₅₀ = 15–30 nM .

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